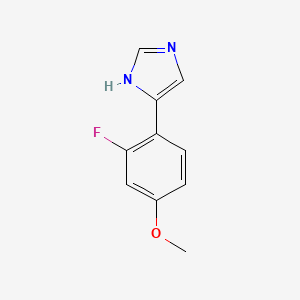

4-(2-fluoro-4-methoxyphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C10H9FN2O/c1-14-7-2-3-8(9(11)4-7)10-5-12-6-13-10/h2-6H,1H3,(H,12,13) |

InChI Key |

CRBYKEOMUWIGGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CN=CN2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Fluoro 4 Methoxyphenyl 1h Imidazole and Analogs

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The construction of the imidazole core is a foundational aspect of synthesizing 4-(2-fluoro-4-methoxyphenyl)-1H-imidazole. Various methods have been developed, ranging from classical condensation reactions to modern catalyzed and microwave-assisted approaches.

Multicomponent Condensation Approaches for Substituted Imidazoles

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize highly substituted imidazoles in a single step from simple starting materials. bohrium.com These reactions are atom-economical and can generate molecular diversity with ease. rsc.org The Radziszewski reaction and its modifications are classic examples of MCRs for imidazole synthesis. bohrium.com A common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). researchgate.net

The synthesis of triaryl-1H-imidazoles can be achieved through a three-component condensation of an aryl aldehyde, benzil (B1666583), and ammonium acetate in the presence of a catalyst. researchgate.net For the synthesis of this compound, 2-fluoro-4-methoxybenzaldehyde (B32593) would serve as the aldehyde component. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity. rsc.org

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Fluoroboric acid-derived catalysts (e.g., HBF4–SiO2) | Solvent-free or in organic solvents | High efficiency for both tri- and tetra-substituted imidazoles. rsc.org | rsc.org |

| Reductive-oxidative catalysts (e.g., MnO2-FeSO4) | Mild conditions | Environmentally friendly and produces excellent yields. researchgate.net | researchgate.net |

| Imidazole as an organocatalyst | Reflux in ethanol | Useful for diversity-oriented synthesis of functionalized heterocycles. rsc.org | rsc.org |

Catalyst-Based and Microwave-Assisted Synthetic Routes

Catalyst-based methods, particularly those employing transition metals, have revolutionized imidazole synthesis. Palladium-catalyzed cross-coupling reactions are especially powerful for introducing aryl substituents. acs.orgnih.govresearchgate.netunimi.it Microwave-assisted synthesis has also emerged as a valuable tool, significantly reducing reaction times and often improving yields. niscpr.res.innih.govjmrionline.com

Microwave irradiation can be employed in multicomponent reactions to accelerate the synthesis of aryl imidazoles. niscpr.res.in For instance, the condensation of a Schiff base with ammonium acetate and benzil on a solid support like silica (B1680970) gel can be completed in minutes under microwave conditions, compared to hours with conventional heating. niscpr.res.in This environmentally friendly technique often leads to higher product yields and purity. nih.gov

The van Leusen imidazole synthesis is another versatile method that can be adapted for the synthesis of substituted imidazoles. organic-chemistry.orgnih.govwikipedia.orgnih.govtsijournals.commdpi.com This reaction involves the cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine. organic-chemistry.orgwikipedia.org The aldimine can be pre-formed or generated in situ from an aldehyde (e.g., 2-fluoro-4-methoxybenzaldehyde) and an amine. nih.gov

| Method | Reaction Time | Yield | Key Features | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to days | Moderate | Standard laboratory setup. | niscpr.res.in |

| Microwave Irradiation | Minutes | Often higher | Rapid, efficient, and environmentally friendly. niscpr.res.innih.gov | niscpr.res.innih.gov |

Specific Multi-Step Protocols for Aryl-Substituted Imidazoles

A highly effective multi-step protocol for the synthesis of 4(5)-aryl-1H-imidazoles involves the palladium-catalyzed Suzuki-Miyaura reaction. acs.orgnih.govresearchgate.net This approach utilizes commercially available 4(5)-bromo-1H-imidazole and an appropriate arylboronic acid. acs.org For the synthesis of this compound, 2-fluoro-4-methoxyphenylboronic acid would be the required coupling partner. This method is advantageous due to its high selectivity and the commercial availability of the starting materials.

Another strategy involves the de novo synthesis of the imidazole ring. For example, α-bromo ketones can react with formamide (B127407) to yield 4-phenyl-imidazole derivatives. nih.gov A plausible route to this compound could start with the synthesis of α-bromo-2'-fluoro-4'-methoxyacetophenone, followed by cyclization with formamide.

A three-step synthesis of 4-bromo-2-nitro-1H-imidazole has been reported, which involves protection of the imidazole nitrogen, regioselective bromination, and deprotection. google.com This intermediate could potentially be used in a Suzuki-Miyaura coupling to introduce the 2-fluoro-4-methoxyphenyl group at the 4-position.

Regioselective Fluorination Techniques in Imidazole Synthesis

The introduction of a fluorine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. Regioselective fluorination can be challenging and often requires carefully designed synthetic strategies. nih.gov

One approach involves the use of electrophilic fluorinating agents on a pre-functionalized imidazole derivative. nih.gov The directing effects of existing substituents on the phenyl ring play a crucial role in determining the position of fluorination. For instance, a methoxy (B1213986) group is an ortho-, para-director. Therefore, starting with a 4-(4-methoxyphenyl)-1H-imidazole and performing an electrophilic fluorination could potentially lead to the desired 2-fluoro isomer, although a mixture of isomers is possible.

Alternatively, the fluorine atom can be introduced at an early stage of the synthesis, using a starting material that already contains the fluoro-substituent in the desired position, such as 2-fluoro-4-methoxybenzaldehyde or 2-fluoro-4-methoxyphenylboronic acid. This approach often provides better control over the regioselectivity.

Mechanochemical methods have also been developed for one-pot, two-step synthesis of fluorinated heterocycles, which could be adapted for imidazole synthesis. nih.govbeilstein-journals.orgresearchgate.net These solventless techniques offer a more sustainable approach to fluorination. nih.gov Recent advances in I(I)/I(III) catalysis have enabled the highly regioselective fluorination of unactivated allenes, which could potentially be applied to precursors of fluorinated imidazoles. nih.govresearchgate.net

Methods for Introducing Aryl and Alkoxyaryl Substituents

The introduction of the 2-fluoro-4-methoxyphenyl group onto the imidazole ring is a key transformation. As mentioned previously, the palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for this purpose. acs.orgnih.govresearchgate.netunimi.it This reaction involves the coupling of an organoboron compound (e.g., 2-fluoro-4-methoxyphenylboronic acid) with a halide (e.g., 4-bromo-1H-imidazole) in the presence of a palladium catalyst and a base.

The synthesis of 1-(4-alkoxybenzyl)-1H-(benz)imidazoles has been reported, demonstrating methods for introducing alkoxyaryl groups onto the imidazole nitrogen. researchgate.netbohrium.com While this is for N-substitution, similar principles can be applied to the synthesis of precursors for C-arylation. The synthesis typically involves the reaction of the corresponding alkoxybenzyl chloride with the azole in the presence of a base. bohrium.com

Derivatization and Structural Modification Strategies for this compound Analogs

Once the core structure of this compound is synthesized, further derivatization can be carried out to generate a library of analogs for various applications. These modifications can be performed on both the imidazole ring and the phenyl substituent.

The imidazole ring offers several sites for derivatization. The N-H proton can be readily deprotonated and the resulting imidazolide (B1226674) can be alkylated or acylated to introduce substituents at the N-1 position. nih.gov Palladium-catalyzed N-arylation of unsymmetrical imidazoles can also be achieved with high regioselectivity. mit.edu Furthermore, direct C-H functionalization of the imidazole ring is possible, allowing for the introduction of various substituents at the C-2 and C-5 positions. For instance, N-unprotected 4(5)-aryl-1H-imidazoles can undergo highly selective Pd(OAc)2-catalyzed and CuI-mediated direct C-2-arylation. acs.orgnih.gov

The 2-fluoro-4-methoxyphenyl ring can also be a site for further modification, although the existing substituents will influence the reactivity and regioselectivity of subsequent reactions. The methoxy group, for example, could be demethylated to a hydroxyl group, which can then be further functionalized. nih.govnih.gov

| Position of Modification | Type of Reaction | Potential Substituents | Reference |

|---|---|---|---|

| N-1 of Imidazole | Alkylation, Arylation | Alkyl chains, aryl groups | nih.govmit.edu |

| C-2 of Imidazole | Direct C-H Arylation | Aryl groups | acs.orgnih.gov |

| Methoxy group on Phenyl Ring | Demethylation followed by etherification/esterification | Alkoxy, acyloxy groups | nih.govnih.gov |

Advanced Computational and Theoretical Investigations of 4 2 Fluoro 4 Methoxyphenyl 1h Imidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are powerful tools for examining the fundamental electronic properties of a molecule. Through sophisticated calculations, it is possible to determine molecular geometry, orbital energies, charge distribution, and sites of chemical reactivity.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Both Density Functional Theory (DFT) and Hartree-Fock (HF) are common ab initio methods used for this purpose. nih.gov

DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of accuracy and computational efficiency in studying imidazole (B134444) derivatives. ijrar.orgbohrium.com These calculations provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The optimized geometry is crucial as it serves as the foundation for all subsequent property calculations.

Table 1: Representative Calculated Geometrical Parameters for Phenyl-Imidazole Systems Note: This table presents typical values for phenyl-imidazole systems calculated using DFT methods, as specific experimental or calculated values for the title compound are not readily available in the provided search context. The values are illustrative of the expected structural parameters.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths | C-N (imidazole ring) | 1.30 - 1.39 Å |

| C-C (imidazole ring) | 1.37 - 1.38 Å | |

| C-C (phenyl ring) | 1.39 - 1.41 Å | |

| C-F | ~1.35 Å | |

| C-O (methoxy) | ~1.37 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | C-N-C (imidazole) | 105° - 110° |

| N-C-C (imidazole) | 108° - 112° | |

| C-C-C (phenyl) | 118° - 121° |

| Dihedral Angle | Imidazole-Phenyl | Varies (determines planarity) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for similar aromatic heterocyclic compounds and illustrate the typical outputs of FMO analysis.

| Parameter | Description | Typical Energy Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 4.8 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. mdpi.com It illustrates the charge distribution on the molecular surface, allowing for the identification of electrophilic and nucleophilic sites. pesquisaonline.netresearchgate.net The MEP is color-coded:

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. pesquisaonline.net For imidazole derivatives, these sites are typically located around nitrogen atoms. mdpi.com

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack and are often found around hydrogen atoms, particularly the N-H proton of the imidazole ring. pesquisaonline.net

Fukui function analysis provides a more quantitative measure of reactivity at specific atomic sites, complementing the qualitative picture from MEP maps. It helps to distinguish the reactivity of different atoms within the molecule toward electrophilic, nucleophilic, or radical attacks.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. acadpubl.eu By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculations quantify the stabilization energy associated with these electronic delocalizations. researchgate.net

This analysis is particularly useful for understanding the stability conferred by resonance and other electronic effects. For 4-(2-fluoro-4-methoxyphenyl)-1H-imidazole, NBO analysis can elucidate the delocalization between the imidazole and phenyl rings and the electronic influence of the fluoro and methoxy (B1213986) substituents.

Spectroscopic Profile Simulations

Theoretical simulations of spectra are invaluable for interpreting and assigning experimental data. By calculating spectroscopic properties from the optimized molecular geometry, researchers can gain a precise understanding of the vibrational modes of the molecule.

Computational methods, primarily DFT, can accurately predict the vibrational frequencies of a molecule. ijrar.org These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and rocking of bonds. The resulting theoretical IR and Raman spectra can be compared with experimental spectra to make definitive assignments of the observed absorption bands. nih.gov

For complex molecules, experimental spectra can be crowded and difficult to interpret. Theoretical calculations provide a basis for understanding each peak's origin. Key vibrational modes for this compound would include N-H stretching, C-H stretching of the aromatic rings, C-F stretching, and vibrations of the C-O-C moiety in the methoxy group. ijrar.org

Table 3: Representative Theoretical Vibrational Frequencies for Key Functional Groups Note: This table lists characteristic vibrational frequencies (wavenumber, cm⁻¹) for the functional groups present in the title compound, based on DFT calculations for analogous molecules.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole N-H | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Methoxy C-H | Stretching | 2950 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenyl-Imidazole | Stretching | 1250 - 1350 |

| C-F | Stretching | 1200 - 1250 |

| C-O (methoxy) | Asymmetric Stretching | 1230 - 1270 |

| C-O (methoxy) | Symmetric Stretching | 1020 - 1060 |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (¹H and ¹³C)

Theoretical NMR chemical shift prediction is a crucial tool for the structural elucidation of molecules. By employing computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within the framework of DFT, it is possible to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, commonly Tetramethylsilane (TMS).

For this compound, theoretical calculations provide the predicted ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the optimized geometry of the molecule and the chosen computational level (functional and basis set). The predicted shifts help in assigning the signals observed in experimental NMR spectra and can provide confidence in the synthesized structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, intermolecular interactions, and the inherent approximations in the computational methods.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative, based on typical values for similar structures, as specific computational studies for this exact molecule are not publicly available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2 | - | ~135-140 |

| Imidazole C4 | - | ~118-122 |

| Imidazole C5 | - | ~115-120 |

| Imidazole N1-H | ~12.0-13.0 | - |

| Imidazole C2-H | ~7.6-7.8 | - |

| Imidazole C5-H | ~7.0-7.2 | - |

| Phenyl C1' | - | ~115-120 |

| Phenyl C2' (C-F) | - | ~158-162 (d, ¹JCF ≈ 240-250 Hz) |

| Phenyl C3' | ~6.8-7.0 | ~100-105 (d, ²JCF ≈ 20-25 Hz) |

| Phenyl C4' (C-OCH₃) | - | ~160-164 |

| Phenyl C5' | ~6.7-6.9 | ~110-115 |

| Phenyl C6' | ~7.4-7.6 | ~125-130 (d, ³JCF ≈ 5-10 Hz) |

| Methoxy (-OCH₃) | ~3.8-3.9 | ~55-56 |

d = doublet, JCF = C-F coupling constant

Theoretical Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. This technique calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis region. The calculations provide the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

For this compound, theoretical UV-Vis spectra are typically calculated in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). The results reveal the key electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These transitions are generally π → π* in nature, originating from the aromatic imidazole and phenyl rings. The substitution pattern, including the electron-donating methoxy group and the electron-withdrawing fluorine atom, significantly influences the energies of these orbitals and thus the position of the absorption maxima.

Table 2: Predicted Electronic Transitions for this compound (Note: The following data is illustrative, based on typical values for similar structures.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280-300 | ~0.3-0.5 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~240-260 | ~0.2-0.4 | HOMO-1 → LUMO |

Thermodynamic Properties and Conformational Analysis

Computational chemistry allows for the calculation of key thermodynamic properties such as standard enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are derived from the vibrational frequencies computed after geometric optimization of the molecule. By analyzing these properties at different temperatures, one can assess the stability of the molecule.

Conformational analysis is another critical aspect, particularly for molecules with rotatable bonds, such as the bond connecting the phenyl and imidazole rings in this compound. A potential energy surface (PES) scan is performed by systematically rotating this dihedral angle and calculating the energy at each step. This process identifies the most stable conformation (the global minimum on the energy landscape) and any transitional states. The analysis reveals the energy barriers to rotation and the preferred spatial arrangement of the two ring systems, which is influenced by steric hindrance and electronic interactions. For this molecule, the planarity between the rings is a key factor affecting its electronic properties.

Table 3: Calculated Thermodynamic Parameters for this compound at 298.15 K (Note: The following data is illustrative.)

| Parameter | Value |

| Zero-point Energy | (Value in kcal/mol) |

| Enthalpy (H) | (Value in Hartrees) |

| Gibbs Free Energy (G) | (Value in Hartrees) |

| Entropy (S) | (Value in cal/mol·K) |

Nonlinear Optical (NLO) Properties Investigation

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A large hyperpolarizability value indicates a significant NLO response.

These properties are strongly linked to the molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). In this compound, the methoxy group acts as a donor and the fluoro-substituted ring system can influence the electron-accepting nature of the molecule. DFT calculations are used to compute the components of the polarizability and hyperpolarizability tensors. The magnitude of the total hyperpolarizability (β_tot) is often compared to that of standard NLO materials like urea (B33335) to evaluate its potential. Analysis of the HOMO and LUMO energy levels and their spatial distribution further explains the origin of the NLO properties, as a small HOMO-LUMO gap is often correlated with a higher hyperpolarizability.

Table 4: Calculated NLO Properties of this compound (Note: The following data is illustrative.)

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | (Value in Debye) |

| Mean Polarizability (α) | (Value x 10⁻²⁴ esu) |

| Total First Hyperpolarizability (β_tot) | (Value x 10⁻³⁰ esu) |

Advanced Biophysical and High Throughput Methodologies in Research on 4 2 Fluoro 4 Methoxyphenyl 1h Imidazole

High-Throughput Screening (HTS) Methodologies for Hit Identification and Triage

High-Throughput Screening (HTS) represents a critical starting point in drug discovery, enabling the rapid assessment of large compound libraries to identify "hits"—molecules that interact with a specific biological target. nih.govresearchgate.net For a compound such as 4-(2-fluoro-4-methoxyphenyl)-1H-imidazole, HTS is employed to determine its potential activity against various therapeutic targets, such as enzymes or receptors. The process involves miniaturized assays, robotics, and data processing to screen thousands of compounds efficiently. nih.gov Following the initial screen, a "triage" process is initiated to filter out false positives and prioritize the most promising hits for further investigation.

An illustrative HTS workflow for identifying inhibitors from a chemical library is outlined below.

Table 1: Illustrative High-Throughput Screening (HTS) Workflow

| Phase | Objective | Key Activities | Example Metrics |

|---|---|---|---|

| Primary Screen | Identify initial "hits" from a large compound library. | Single-concentration screening of all compounds. | % Inhibition |

| Hit Confirmation | Verify the activity of initial hits. | Re-testing of hits from fresh compound stock. | Confirmation of activity |

| Dose-Response | Determine the potency of confirmed hits. | Testing hits over a range of concentrations. | IC₅₀ or EC₅₀ values |

| Triage & Prioritization | Select the most promising hits for further study. | Secondary assays, counter-screens, initial ADME profiling. | Selectivity, potency, initial liability assessment |

Cell-Based Reporter Gene Assays for Mechanistic Pathway Analysis

Cell-based reporter gene assays are invaluable tools for understanding how a compound like this compound might modulate specific cellular signaling pathways. nih.gov These assays work by linking the activity of a promoter or regulatory element of interest to the expression of an easily measurable protein, such as luciferase or green fluorescent protein (GFP). thermofisher.combmglabtech.com When a compound interacts with a component of the signaling pathway, it can alter the expression of the reporter gene, producing a detectable signal (e.g., light or fluorescence). thermofisher.commdpi.com This approach provides functional information within a cellular context, offering insights into the compound's mechanism of action. nih.gov For example, a reporter assay could be designed to measure the activation or inhibition of a specific nuclear receptor or transcription factor in response to the compound. thermofisher.com

Chemiluminescent and Spectrophotometric Ligand-Binding Assays (e.g., Cytochrome P450 Enzymes)

To investigate direct interactions between this compound and a target protein, researchers utilize ligand-binding assays. Chemiluminescent and spectrophotometric methods are commonly employed, particularly for studying enzymes like the Cytochrome P450 (CYP450) family, which are crucial in drug metabolism. These assays can determine if the compound binds to the active site of a CYP450 enzyme, potentially inhibiting its function. For instance, a chemiluminescent assay might use a substrate that produces light upon being metabolized by the enzyme. A reduction in light output in the presence of the test compound would indicate inhibition. Such assays are critical in early-stage drug discovery to flag potential drug-drug interactions.

Biophysical Techniques for Ligand-Target Binding Characterization

Following hit identification from HTS, biophysical techniques are employed to provide detailed, quantitative information about the binding event between the ligand (the compound) and its protein target. These methods are essential for confirming direct interaction, determining binding affinity and thermodynamics, and elucidating the structural basis of the interaction, which collectively guide the process of lead optimization.

X-ray Crystallography for Protein-Ligand Complex Structure Elucidation

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution. scispace.com By crystallizing the target protein with this compound bound to it, researchers can use X-ray diffraction patterns to determine the precise binding mode. mdpi.com This information reveals the specific amino acid residues involved in the interaction, the conformation of the compound in the binding site, and the network of hydrogen bonds and other forces that stabilize the complex. scispace.comnih.gov Such detailed structural insights are fundamental for structure-based drug design, allowing chemists to rationally modify the compound to improve its potency and selectivity. iosrjournals.org

Table 2: Example Crystal Data and Refinement Statistics for an Imidazole (B134444) Derivative Complex

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.52 Å, b = 11.25 Å, c = 11.98 Å, β = 92.21° |

| Resolution (Å) | 1.5 |

| R-work / R-free | 0.18 / 0.22 |

| Bond lengths (Å) | 1.35 - 1.52 |

| Bond angles (°) | 108 - 130 |

Note: This table is illustrative, based on data for similar imidazole-containing compounds, and shows the type of information obtained from a crystallographic study. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study ligand-target interactions in solution, providing information that is complementary to the static picture from X-ray crystallography. dntb.gov.uaifmpan.poznan.pl Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping can confirm binding and identify the parts of the ligand and the protein that are in close contact. science.gov In a CSP experiment, 1H-15N HSQC spectra of the 15N-labeled protein are recorded in the presence and absence of this compound. Changes in the chemical shifts of specific amino acid residues upon ligand binding reveal the location of the binding site on the protein surface. NMR can also provide insights into the dynamics of both the protein and the ligand upon complex formation. researchgate.net

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. harvard.edu By titrating this compound into a solution containing the target protein, ITC can determine the key thermodynamic parameters of the interaction in a single experiment. harvard.edu These parameters include the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This complete thermodynamic profile is crucial for understanding the driving forces behind the binding interaction (whether it is enthalpy- or entropy-driven) and for guiding medicinal chemistry efforts to improve binding affinity. harvard.edu

Table 3: Illustrative Thermodynamic Data from an ITC Experiment

| Parameter | Symbol | Description | Example Value |

|---|---|---|---|

| Stoichiometry | n | Molar ratio of ligand to protein in the complex. | 1.05 |

| Association Constant | Kₐ | Measure of the binding affinity. | 2.5 x 10⁶ M⁻¹ |

| Dissociation Constant | K₋ | Inverse of the association constant. | 400 nM |

| Enthalpy Change | ΔH | Heat released or absorbed upon binding. | -12.5 kcal/mol |

| Entropy Change | TΔS | Change in the system's disorder upon binding. | -3.5 kcal/mol |

Differential Scanning Fluorimetry (nanoDSF) and Thermal Shift Assays for Ligand Binding Confirmation

Differential Scanning Fluorimetry (DSF), particularly the nanoDSF variant, is a powerful technique to confirm the binding of a ligand to its target protein. This method measures the thermal stability of a protein by monitoring changes in its unfolding temperature (melting temperature, Tm). The binding of a ligand, such as this compound, to its target protein, like p38α, typically increases the protein's thermal stability. This stabilization results in a positive shift in the Tm, which is directly proportional to the binding affinity of the ligand.

NanoDSF offers a label-free approach by measuring the intrinsic fluorescence of tryptophan residues in the protein, which changes as the protein unfolds. This avoids potential artifacts from fluorescent dyes. A hypothetical thermal shift assay for this compound would involve incubating the target protein with varying concentrations of the compound and measuring the Tm. The resulting data would confirm direct engagement of the compound with the target and provide an initial estimate of its binding affinity.

Hypothetical Thermal Shift Assay Data for this compound with p38α

| Concentration of Compound (µM) | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |

|---|---|---|

| 0 (Control) | 45.2 | 0 |

| 1 | 47.5 | +2.3 |

| 10 | 50.1 | +4.9 |

| 50 | 52.8 | +7.6 |

Grating-Coupled Interferometry (GCI) and Surface Plasmon Resonance (SPR) for Kinetic Rate Constant Determination

Both Grating-Coupled Interferometry (GCI) and Surface Plasmon Resonance (SPR) are label-free, real-time biosensor technologies used to determine the kinetics of molecular interactions. helixbiostructures.comjic.ac.uk These techniques measure changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. When an analyte, such as this compound, flows over the surface and binds to the immobilized protein, the local refractive index changes, generating a response signal.

These methods allow for the precise determination of the association rate constant (kon) and the dissociation rate constant (koff). From these kinetic parameters, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = koff / kon). GCI is known for its high sensitivity and ability to measure very fast off-rates, making it suitable for characterizing a wide range of interactions. helixbiostructures.com

Hypothetical Kinetic Data for this compound Binding to p38α via SPR/GCI

| Analyte Concentration (nM) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (nM) |

|---|---|---|---|

| 10 | 2.5 x 105 | 5.0 x 10-4 | 2.0 |

| 20 | 2.6 x 105 | 5.1 x 10-4 | 1.96 |

| 50 | 2.4 x 105 | 4.9 x 10-4 | 2.04 |

| 100 | 2.5 x 105 | 5.2 x 10-4 | 2.08 |

| Average | 2.5 x 105 | 5.05 x 10-4 | 2.02 |

MicroScale Thermophoresis (MST) and Dynamic Studies (e.g., switchSENSE technology)

MicroScale Thermophoresis (MST) is a solution-based technique that measures molecular interactions by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient. The binding of a ligand to a fluorescently labeled target molecule alters its size, charge, and hydration shell, which in turn affects its movement in the temperature gradient. This change is used to quantify the binding affinity (KD). MST is highly sensitive, requires low sample consumption, and can be performed in complex biological liquids.

Dynamic studies using technologies like switchSENSE® utilize fluorescently labeled DNA nanolevers to measure binding kinetics and conformational changes in real-time. This technology can provide information on the association and dissociation rates, as well as insights into the structural dynamics of the interaction.

For this compound, an MST experiment would typically involve titrating the compound against a constant concentration of fluorescently labeled p38α. The change in thermophoresis would be plotted against the compound concentration to derive the KD.

Hypothetical MST Binding Affinity Data for this compound

| Ligand Concentration (nM) | Normalized Fluorescence |

|---|---|

| 0.1 | 0.98 |

| 1 | 0.92 |

| 5 | 0.75 |

| 10 | 0.51 |

| 20 | 0.30 |

| 50 | 0.12 |

| 100 | 0.06 |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Derivatization and Functionalization of 4-(2-fluoro-4-methoxyphenyl)-1H-imidazole Analogs

The continued development of novel and efficient synthetic methodologies is crucial for expanding the chemical space around the this compound core. rsc.orgbohrium.com Future research will likely focus on creating a diverse library of analogs through innovative derivatization and functionalization strategies. nih.gov Recent advances in the regiocontrolled synthesis of substituted imidazoles offer a foundation for these efforts. rsc.orgresearchgate.net Researchers can explore various catalytic systems, including transition metal catalysts, to achieve selective modifications at different positions of the imidazole (B134444) ring. researchgate.net

Furthermore, the development of green and sustainable synthetic routes will be a significant area of focus. bohrium.com This includes the use of environmentally benign solvents and catalysts to minimize the environmental impact of synthesis. bohrium.com The functionalization of the phenyl ring and the methoxy (B1213986) group will also be explored to modulate the compound's physicochemical properties and biological activity. These efforts will be essential for generating a wide array of derivatives for structure-activity relationship (SAR) studies, ultimately leading to the identification of compounds with enhanced potency and selectivity. researchgate.net

Advanced Computational Design and Predictive Modeling for Targeted Applications and Scaffold Optimization

Computational approaches are poised to play an increasingly integral role in guiding the rational design and optimization of this compound analogs. nih.govmdpi.com In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinities and activities of novel derivatives against specific biological targets. nih.govnih.govresearchgate.net These predictive models can help prioritize the synthesis of the most promising compounds, thereby saving time and resources. mdpi.com

Advanced computational methods can also be used for scaffold optimization, aiming to improve the drug-like properties of the lead compound. tandfonline.com This includes in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify potential liabilities early in the drug discovery process. nih.govnih.gov By simulating the interactions of these compounds with their targets at a molecular level, researchers can gain valuable insights into the key structural features required for optimal activity and develop more effective and safer therapeutic agents. mdpi.comresearchgate.net

Elucidation of Undiscovered Molecular Targets and Biological Pathways Modulated by Fluorinated Imidazoles

While the initial biological activities of this compound may be known, a significant opportunity lies in identifying novel molecular targets and understanding the broader biological pathways modulated by this class of compounds. mdpi.com The unique electronic properties conferred by the fluorine atom can lead to unexpected interactions with a variety of biomolecules. researchgate.netnih.gov High-throughput screening and chemoproteomics approaches can be utilized to systematically probe the interactome of these fluorinated imidazoles and uncover previously unknown protein targets. researchgate.net

Identifying these new targets will open up possibilities for repositioning these compounds for different therapeutic indications. nih.gov For instance, a compound initially investigated for its anticancer properties might be found to modulate a key enzyme involved in an inflammatory or neurodegenerative disease. mdpi.comjchemrev.com Subsequent mechanistic studies will be crucial to validate these new targets and elucidate the downstream signaling pathways affected by the compound, providing a deeper understanding of its pharmacological effects. researchgate.net

Integration of Multi-Omics Data in Imidazole Research for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the cellular response to this compound and its derivatives, the integration of multi-omics data is essential. nygen.ioebi.ac.uknashbio.com This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the drug's impact on cellular processes. nih.govnih.gov For example, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov

Metabolomic profiling can shed light on the metabolic pathways that are perturbed by the compound. nih.gov By integrating these different layers of biological information, researchers can construct detailed molecular networks and pathways that are modulated by the imidazole derivatives. nih.gov This systems biology approach can help in identifying biomarkers for drug efficacy and toxicity, as well as in understanding the mechanisms of drug resistance. nashbio.com

Development of Advanced In Vitro Biological Models for Mechanistic Studies of Imidazole Derivatives

To better predict the in vivo efficacy and toxicity of this compound analogs, there is a growing need for more physiologically relevant in vitro models. frontiersin.orgnih.gov Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of human tissues. frontiersin.org Therefore, the development and utilization of advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, will be crucial for more accurate preclinical evaluation. nih.govresearchgate.netijprems.com

These 3D models better mimic the cell-cell and cell-matrix interactions that occur in vivo, providing a more realistic platform for assessing drug response. frontiersin.orgnih.gov Furthermore, the use of microphysiological systems, also known as organ-on-a-chip technology, can allow for the study of drug effects in a multi-organ context, providing insights into pharmacokinetics and potential off-target effects. frontiersin.org These advanced in vitro models will be invaluable for detailed mechanistic studies and for bridging the gap between preclinical research and clinical outcomes. nih.gov

Interactive Data Table: Future Research Areas and Methodologies

| Research Area | Key Methodologies | Potential Outcomes |

| Novel Synthetic Pathways | Regiocontrolled synthesis, Green chemistry, Catalysis | Diverse chemical library, Improved synthetic efficiency, Reduced environmental impact |

| Computational Design | Molecular docking, QSAR, In silico ADMET prediction | Rational drug design, Scaffold optimization, Prioritization of candidates |

| Target Identification | High-throughput screening, Chemoproteomics | Discovery of new therapeutic targets, Drug repositioning opportunities |

| Multi-Omics Integration | Genomics, Transcriptomics, Proteomics, Metabolomics | Systems-level understanding of drug action, Biomarker discovery |

| Advanced In Vitro Models | 3D cell culture (spheroids, organoids), Organ-on-a-chip | Improved prediction of in vivo efficacy and toxicity, Detailed mechanistic insights |

Q & A

Q. What are the common synthetic routes for 4-(2-fluoro-4-methoxyphenyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves cyclization reactions using precursors like α-halo ketones or aldehydes with 1,2-diamines under acidic conditions. For example, condensation of 2-fluoro-4-methoxybenzaldehyde with glyoxal and ammonium acetate in acetic acid can yield the imidazole core. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., ZnCl₂) to enhance yield and purity . Monitoring reaction progress via TLC or HPLC ensures intermediate stability, particularly for the fluoro and methoxy substituents, which may undergo unintended side reactions under harsh conditions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry, with the fluorine atom causing distinct splitting patterns (e.g., coupling in aromatic protons) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving positional disorder in the methoxy group or fluorine atom. Hydrogen bonding networks can be visualized using Mercury CSD, which calculates intermolecular distances and angles (e.g., N–H···O interactions) .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 233.082) and fragmentation patterns unique to the fluoro-substituted phenyl ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10-fold) may arise from differences in assay conditions or impurity profiles. To address this:

- Dose-Response Assays: Repeat studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) with rigorous controls for solvent effects (DMSO vs. saline).

- Structural Validation: Compare crystallographic data (e.g., torsion angles of the methoxy group) to confirm compound identity, as subtle conformational changes can alter binding affinity .

- Metabolite Screening: Use LC-MS to rule out degradation products (e.g., demethylation of the methoxy group) that might contribute to observed activity .

Q. What computational strategies are used to predict the binding modes of this compound with biological targets like enzymes or receptors?

- Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Glide model interactions with targets (e.g., cytochrome P450 enzymes). The fluorine atom’s electronegativity and methoxy group’s hydrophobic bulk are critical for scoring pose fitness .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate binding stability over 100+ ns, assessing hydrogen bond persistence between the imidazole N–H and catalytic residues (e.g., Asp/Glu in active sites) .

- Pharmacophore Modeling: MOE or Phase identifies essential features (e.g., aromatic π-stacking with the fluorophenyl group) to guide SAR studies .

Q. How does fluorine substitution at the 2-position of the phenyl ring influence the compound’s electronic properties and reactivity?

- Methodological Answer: The fluorine atom’s strong electron-withdrawing effect:

- Enhances Stability: Reduces oxidative degradation of the imidazole ring via resonance and inductive effects, confirmed by cyclic voltammetry showing higher oxidation potentials .

- Modulates Reactivity: Fluorine directs electrophilic substitution to the 5-position of the phenyl ring, as shown by regioselective nitration (HNO₃/H₂SO₄) yielding 5-nitro derivatives .

- Alters Lipophilicity: LogP measurements (shake-flask method) reveal increased hydrophobicity compared to non-fluorinated analogs, impacting membrane permeability in cell-based assays .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological studies involving this compound?

- Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling (1000 iterations) quantifies confidence intervals .

- ANOVA with Tukey’s Post Hoc Test: Compare multiple treatment groups (e.g., fluorinated vs. chlorinated analogs) to assess significance (p < 0.05).

- Principal Component Analysis (PCA): Reduce dimensionality of spectral or bioactivity data to identify outliers or clustering patterns .

Q. How can hydrogen bonding patterns in the crystal structure inform solubility and formulation strategies?

- Methodological Answer: Mercury CSD analysis reveals that N–H···O/F interactions dominate packing. For example:

- Solubility Prediction: Strong intermolecular H-bonds (e.g., N–H···O, 2.8 Å) correlate with low aqueous solubility, necessitating co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) .

- Polymorph Screening: Use solvent-drop grinding or temperature cycling to isolate metastable forms with altered H-bond networks, improving dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.